molecular formula C16H12N2O5S B2992471 3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid CAS No. 422272-44-4

3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid

Cat. No.: B2992471
CAS No.: 422272-44-4
M. Wt: 344.34
InChI Key: YSFVHRQTDRWXMV-UHFFFAOYSA-N
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Description

3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid is a complex organic compound that integrates multiple functional groups, including a chromenyl (coumarin) moiety, a thiazole ring, and a propanoic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid typically involves multi-step reactions. One common method includes the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form 3-(2-bromoacetyl)-2H-chromen-2-one. This intermediate is then reacted with thiosemicarbazide and disubstituted isomeric isatins in a one-pot three-component condensation reaction under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable practices are often applied. This includes using environmentally benign solvents, catalysts, and energy-efficient processes to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form different derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl moiety can yield various oxidized derivatives, while reduction of the thiazole ring can produce reduced thiazole compounds.

Scientific Research Applications

3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The chromenyl moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can bind to metal ions, affecting their biological functions. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid is unique due to its combination of a chromenyl moiety, thiazole ring, and propanoic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-oxo-4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c19-13(5-6-14(20)21)18-16-17-11(8-24-16)10-7-9-3-1-2-4-12(9)23-15(10)22/h1-4,7-8H,5-6H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFVHRQTDRWXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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